molecular formula C23H28BrNO5 B12001553 2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate

2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate

Cat. No.: B12001553
M. Wt: 478.4 g/mol
InChI Key: NMXPLFXVIQJMMM-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate is a complex organic compound with the molecular formula C23H28BrNO5 It is characterized by the presence of an ethoxyethyl group, a brominated tert-butylphenoxy group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate typically involves multiple steps:

    Formation of the Ethoxyethyl Group: This step involves the reaction of ethylene oxide with ethanol in the presence of an acid catalyst to form 2-ethoxyethanol.

    Bromination: The tert-butylphenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Acetylation: The brominated tert-butylphenol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated product is reacted with 3-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the product is esterified with 2-ethoxyethanol in the presence of an acid catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding acids and alcohols.

Scientific Research Applications

2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl 4-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzoate
  • 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate

Uniqueness

2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate is unique due to its specific substitution pattern and the presence of both ethoxyethyl and brominated tert-butylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H28BrNO5

Molecular Weight

478.4 g/mol

IUPAC Name

2-ethoxyethyl 3-[[2-(4-bromo-2-tert-butylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H28BrNO5/c1-5-28-11-12-29-22(27)16-7-6-8-18(13-16)25-21(26)15-30-20-10-9-17(24)14-19(20)23(2,3)4/h6-10,13-14H,5,11-12,15H2,1-4H3,(H,25,26)

InChI Key

NMXPLFXVIQJMMM-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C

Origin of Product

United States

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